molecular formula C12H19N3O B1413070 4-(2-Morpholinoethyl)benzene-1,2-diamine CAS No. 1337880-21-3

4-(2-Morpholinoethyl)benzene-1,2-diamine

Cat. No.: B1413070
CAS No.: 1337880-21-3
M. Wt: 221.3 g/mol
InChI Key: WYEXPAXCTCKWHN-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H19N3O. This compound features a benzene ring substituted with a morpholinoethyl group and two amine groups at the 1 and 2 positions. It is a versatile chemical with significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethyl)benzene-1,2-diamine typically involves the reaction of 2-nitrochlorobenzene with morpholine and subsequent reduction of the nitro group to an amine group. The reaction conditions often include the use of reducing agents such as zinc powder in ethanol, followed by purification steps involving sodium dithionite and activated carbon .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Morpholinoethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

4-(2-Morpholinoethyl)benzene-1,2-diamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

    Benzene-1,2-diamine: Lacks the morpholinoethyl group, which may affect its solubility and reactivity.

    4-(2-Piperidinoethyl)benzene-1,2-diamine: Similar structure but with a piperidine ring instead of a morpholine ring, potentially altering its biological activity.

    4-(2-Morpholinoethyl)benzene-1,3-diamine: Isomeric compound with amine groups at different positions, affecting its chemical properties and reactivity.

Uniqueness: 4-(2-Morpholinoethyl)benzene-1,2-diamine’s unique combination of a morpholinoethyl group and two amine groups at specific positions on the benzene ring provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-11-2-1-10(9-12(11)14)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEXPAXCTCKWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Morpholinoethyl)benzene-1,2-diamine
Reactant of Route 2
4-(2-Morpholinoethyl)benzene-1,2-diamine
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4-(2-Morpholinoethyl)benzene-1,2-diamine
Reactant of Route 4
4-(2-Morpholinoethyl)benzene-1,2-diamine
Reactant of Route 5
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Reactant of Route 6
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